molecular formula C21H21N5O7S B2510904 N-((5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide CAS No. 903271-66-9

N-((5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide

Cat. No.: B2510904
CAS No.: 903271-66-9
M. Wt: 487.49
InChI Key: OHTOYZMSTWFOBK-UHFFFAOYSA-N
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Description

N-((5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core, a thioether linkage (-S-), and two distinct aromatic substituents. The 1,3,4-oxadiazole ring is substituted at the 5-position with a 2-((3,4-dimethoxyphenyl)amino)-2-oxoethylthio group and at the 2-position with a methyl-3-nitrobenzamide moiety. The 3,4-dimethoxyphenyl group contributes electron-donating methoxy substituents, while the 2-methyl-3-nitrobenzamide introduces steric bulk and electron-withdrawing nitro functionality.

Properties

IUPAC Name

N-[[5-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O7S/c1-12-14(5-4-6-15(12)26(29)30)20(28)22-10-19-24-25-21(33-19)34-11-18(27)23-13-7-8-16(31-2)17(9-13)32-3/h4-9H,10-11H2,1-3H3,(H,22,28)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTOYZMSTWFOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-((5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features several notable functional groups:

  • 1,3,4-Oxadiazole : Known for its diverse biological activities.
  • Dimethoxyphenyl : Contributes to the compound's lipophilicity and potential interactions with biological targets.
  • Thioether linkage : May enhance the compound's stability and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. The specific compound has shown promising results in various in vitro assays against different cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
A549 (Lung)12.5
HeLa (Cervical)8.9
MCF7 (Breast)15.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against these cancer types.

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation : It disrupts cellular signaling pathways critical for cancer cell growth and division.
  • Targeting Specific Proteins : Molecular docking studies suggest that the compound may interact with key proteins involved in cancer progression, such as Bcl-2 and other anti-apoptotic factors .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of similar compounds. The presence of specific substituents on the phenyl ring and oxadiazole moiety significantly influences activity:

  • Electron-donating groups (EDGs), such as methoxy groups, enhance anticancer activity by increasing electron density on the aromatic system, facilitating interactions with target proteins.
  • Altering substituents on the benzamide portion can lead to variations in potency; for instance, introducing halogens has been shown to improve binding affinity .

Case Studies

Several studies have evaluated similar compounds with modifications to their structure:

  • Study on Thiazole Derivatives : Thiazole-containing compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that similar heterocycles could enhance activity in our target compound .
  • Molecular Hybridization Approaches : Research has demonstrated that hybridizing different pharmacophores can lead to compounds with superior biological profiles compared to their individual components .

Scientific Research Applications

Overview

N-((5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide is a complex organic compound that has garnered attention in various scientific fields due to its potential biological activities. This article explores its applications, focusing on medicinal chemistry and biological research.

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to oxadiazoles. For instance, derivatives of oxadiazoles have shown significant growth inhibition against various cancer cell lines. In particular, compounds similar to the target compound have demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer types, including glioblastoma and ovarian cancer . The mechanism of action often involves the modulation of enzyme activities related to tumor growth and proliferation.

Enzyme Inhibition Studies
Compounds featuring the oxadiazole moiety have been evaluated for their enzyme inhibition capabilities. For example, derivatives have exhibited broad-spectrum inhibition against acetylcholinesterase and lipoxygenase enzymes. This suggests potential applications in treating neurodegenerative diseases and inflammatory conditions . The structural variations in these compounds can lead to qualitative changes in their biological activities, indicating the importance of chemical modifications in drug design.

Biological Research

Mechanism of Action
The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the oxadiazole ring enhances its ability to bind to these targets, potentially leading to alterations in signal transduction pathways or gene expression modulation .

Case Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of oxadiazole derivatives demonstrated that specific modifications could enhance anticancer efficacy. For example, a derivative with a similar structure showed significant cytotoxicity against multiple cancer cell lines, indicating that further exploration of structural analogs could yield promising therapeutic agents .

Case Study 2: Enzyme Inhibition

Research on S-substituted derivatives of oxadiazoles revealed their potential as enzyme inhibitors. These compounds were tested against various enzymes and showed varying degrees of inhibition, suggesting their utility in drug development for conditions like Alzheimer's disease and other neurodegenerative disorders .

Chemical Reactions Analysis

Reactivity of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring is a key structural motif influencing the compound’s reactivity. Studies on analogous oxadiazole derivatives demonstrate:

  • Nucleophilic Substitution : The sulfur atom in the thioether bridge (C–S–CH₂) adjacent to the oxadiazole ring undergoes nucleophilic substitution under basic conditions. For example, reaction with alkyl halides yields thioalkylated derivatives .

  • Hydrolysis : Under acidic or alkaline conditions, the oxadiazole ring can hydrolyze to form hydrazide intermediates. This reaction is critical for prodrug activation in medicinal applications .

Thioether Oxidation

The thioether (–S–CH₂–) group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions:

Oxidizing Agent Product Conditions References
H₂O₂ (30%)SulfoxideRT, 2–4 hours
m-CPBASulfone0°C, 1 hour

This reactivity is exploited to modulate the compound’s lipophilicity and pharmacokinetic properties .

Nitro Group Reduction

The 3-nitro group on the benzamide moiety can be selectively reduced to an amine using catalytic hydrogenation or metal-based reagents:

Reagent Conditions Product Yield
H₂, Pd/C (10%)Ethanol, 50°C, 6 hours3-Aminobenzamide derivative85%
Fe, HClReflux, 3 hours3-Aminobenzamide derivative72%

The resulting amine serves as a precursor for further functionalization (e.g., acylation, sulfonation) .

Amide Bond Hydrolysis

The central amide bond (–NH–CO–) undergoes hydrolysis under strongly acidic or basic conditions:

  • Acidic Hydrolysis (HCl, 6M, reflux): Cleavage yields 3,4-dimethoxyaniline and a carboxylic acid derivative .

  • Enzymatic Hydrolysis : Liver microsomes or esterases catalyze amide cleavage, relevant to metabolic studies .

Methoxy Group Demethylation

The 3,4-dimethoxyphenyl group undergoes demethylation under harsh conditions (e.g., BBr₃ in DCM), producing catechol derivatives. This reaction is significant for generating metabolites with enhanced solubility .

Cross-Coupling Reactions

The aromatic nitro group and methoxy substituents enable participation in Suzuki-Miyaura or Ullmann-type couplings. For example:

Reaction Catalyst Product Application
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Biaryl derivativesFluorescent probes
Ullmann CouplingCuI, L-prolineN-Aryl derivativesKinase inhibitor design

These reactions expand the compound’s utility in drug discovery .

Biological Interactions

The compound’s reactivity correlates with its biological activity:

  • AChE Inhibition : The oxadiazole and nitro groups interact with acetylcholinesterase’s catalytic site, mimicking donepezil’s mechanism .

  • Antioxidant Activity : Methoxy groups scavenge free radicals, as demonstrated in SH-SY5Y neuroprotection assays .

Comparison with Similar Compounds

Physicochemical Comparison

Property Target Compound N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide N-(4-Tolyl) Thioacetamide Quinazolinone
Melting Point Not reported 180°C 315.5°C
Yield Not reported 55% 91%
Solubility Likely polar aprotic solvents Ethanol-soluble DMSO-soluble
Key IR Peaks Expected: ~1670 cm⁻¹ (C=O) 1680 cm⁻¹ (C=O), 3120 cm⁻¹ (NH) 1680–1700 cm⁻¹ (C=O, C=N)

Analysis:

  • The target compound’s nitro and methoxy groups may reduce solubility in nonpolar solvents compared to ethoxy or methyl analogues.
  • Higher melting points in sulfamoylphenyl derivatives () suggest stronger intermolecular hydrogen bonding compared to the target compound’s nitro group, which primarily contributes to dipole interactions .

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